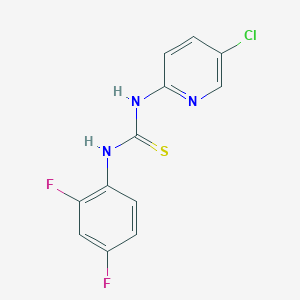![molecular formula C17H16F3NO2 B5788968 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5788968.png)
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as S29434, is a small molecule inhibitor that targets the protein-protein interaction between the bromodomain and extra-terminal domain (BET) family of proteins and acetylated lysine residues on histones. BET inhibitors have shown significant potential in the treatment of various cancers and inflammatory diseases.
Wirkmechanismus
BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of various diseases, including cancer and inflammatory diseases. BET inhibitors, such as 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, bind to the bromodomain of BET proteins and prevent their interaction with acetylated lysine residues on histones. This leads to the inhibition of gene transcription, which ultimately results in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been shown to suppress the production of pro-inflammatory cytokines in macrophages, indicating its potential in the treatment of inflammatory diseases. In vivo studies have shown that BET inhibitors, including this compound, can suppress tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is its high potency and selectivity for BET proteins. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of BET proteins in disease. However, one limitation of this compound is its poor solubility, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
The potential therapeutic applications of BET inhibitors, including 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, are still being explored. Future research should focus on the development of more potent and selective BET inhibitors, as well as the identification of biomarkers that can predict patient response to these inhibitors. Additionally, the role of BET proteins in various diseases, including cancer and inflammatory diseases, should be further investigated to better understand the mechanisms underlying their therapeutic potential.
Synthesemethoden
The synthesis of 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methylphenol in the presence of a base to form 3-(2-methylphenoxy)benzaldehyde. The resulting compound is then reacted with 3-aminopropionitrile to form the final product. The synthesis of this compound has been reported in several scientific journals, and the purity and yield of the compound have been optimized for various applications.
Wissenschaftliche Forschungsanwendungen
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. BET inhibitors have shown promising results in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. These inhibitors have also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-5-2-3-8-15(12)23-10-9-16(22)21-14-7-4-6-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUYKLQSBCAZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5788893.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5788900.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5788913.png)

![N-(2-furylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5788927.png)

![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5788943.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788950.png)
![2-{4-[(2,5-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5788974.png)
![1-{[(2-methylbenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5788978.png)

![N'-(4-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5788985.png)
